molecular formula C20H19FN2O4 B3125796 [2-(4-Fluorobenzoyl)-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl]methyl acetate CAS No. 329702-39-8

[2-(4-Fluorobenzoyl)-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl]methyl acetate

Cat. No.: B3125796
CAS No.: 329702-39-8
M. Wt: 370.4 g/mol
InChI Key: HFADDHQLPXUDCN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a fluorobenzoyl group, a methyl group, a phenyl group, and an acetate group . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement of these groups.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. For instance, Methyl 4-fluorobenzoate has a molecular weight of 154.14 and its linear formula is FC6H4CO2CH3 .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, Methyl 2-fluorobenzoate reacts with hydrazide to afford 2-fluorobenzoic hydrazide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, Methyl 4-fluorobenzoate has a refractive index of 1.494, a boiling point of 90-92 °C/20 mmHg, and a density of 1.192 g/mL at 25 °C .

Scientific Research Applications

1. Aldose Reductase Inhibition

A study by Ali et al. (2012) synthesized and evaluated a series of iminothiazolidin-4-one acetate derivatives, including compounds structurally similar to the subject compound, as aldose reductase inhibitors. These compounds showed significant potential for the treatment of diabetic complications, indicating a therapeutic application for related chemical structures (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

2. Antibacterial Activity

Kumari et al. (2017) synthesized triazole-tagged thieno[2,3-d]pyrimidinone derivatives, including structures akin to the target compound, and demonstrated significant antibacterial activity against various bacterial strains. This suggests potential use in developing new antibacterial agents (Kumari, Triloknadh, Harikrishna, Vijjulatha, & Rao, 2017).

3. Fungicidal Activities

Xu et al. (2005) reported the synthesis of triazole compounds containing a 2-Methylidenethiazolidine ring, which exhibited notable fungicidal activities. This highlights the potential of similar compounds in fungicide development (Xu, Li, Si, Li, Yang, & Hou, 2005).

4. Antihypertensive α-Blocking Agents

Abdel-Wahab et al. (2008) synthesized thiazolidinone, triazole, and Schiff base derivatives, showing good antihypertensive α-blocking activity. This research suggests the possibility of using similar chemical structures in the development of antihypertensive drugs (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

5. Antimicrobial Agents

Zurenko et al. (1996) studied oxazolidinone analogs, including structures related to the target compound, demonstrating in vitro antibacterial activities against various pathogens. This supports its potential use in antimicrobial therapy (Zurenko, Yagi, Schaadt, Allison, Kilburn, Glickman, Hutchinson, Barbachyn, & Brickner, 1996).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure. For instance, Methyl 4-fluorobenzoate is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3, and it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

[2-(4-fluorobenzoyl)-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-14(24)27-13-20(2)12-22(17-6-4-3-5-7-17)23(19(20)26)18(25)15-8-10-16(21)11-9-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFADDHQLPXUDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(CN(N(C1=O)C(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Fluorobenzoyl)-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl]methyl acetate
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[2-(4-Fluorobenzoyl)-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl]methyl acetate
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[2-(4-Fluorobenzoyl)-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl]methyl acetate
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[2-(4-Fluorobenzoyl)-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl]methyl acetate
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[2-(4-Fluorobenzoyl)-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl]methyl acetate
Reactant of Route 6
[2-(4-Fluorobenzoyl)-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl]methyl acetate

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